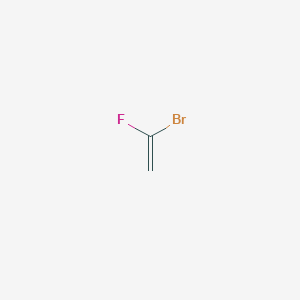

1-Bromo-1-fluoroethylene

Beschreibung

Significance of Halogenated Ethenes in Advanced Organic Synthesis and Materials Science

Halogenated ethenes, a class of organic compounds featuring a carbon-carbon double bond with one or more halogen substituents, are of paramount importance in the fields of advanced organic synthesis and materials science. The presence of halogen atoms significantly influences the electronic properties and reactivity of the double bond, making these compounds versatile precursors for a wide array of chemical transformations.

The introduction of halogens can impart unique properties to organic molecules, including altered lipophilicity, metabolic stability, and binding affinities, which are crucial in the design of pharmaceuticals and agrochemicals. Furthermore, the carbon-halogen bond serves as a reactive handle for various coupling reactions, such as Suzuki, Stille, and Heck couplings, enabling the construction of complex molecular architectures.

In materials science, halogenated ethenes are key monomers in the synthesis of fluoropolymers. These polymers are renowned for their exceptional thermal stability, chemical inertness, low surface energy, and unique electrical properties, finding applications in diverse areas from non-stick coatings to high-performance dielectrics. researchgate.netazom.com The ability to precisely control the incorporation of different halogens into the polymer backbone allows for the fine-tuning of material properties to meet specific demands.

Historical Context and Evolution of Research on 1-Bromo-1-fluoroethylene

Early research into halogenated ethylenes dates back to the mid-20th century, with initial studies focusing on the synthesis and characterization of various isomeric fluorobromoethylenes. A notable early publication in 1962 described the structure and stability of such compounds, laying the groundwork for understanding their fundamental properties.

The synthesis of this compound and its isomers has evolved over time. Early methods often involved the addition of hydrogen halides to vinyl fluoride (B91410), which could lead to a mixture of products. google.com More contemporary and efficient methods have since been developed, including a patented process that involves a two-stage bromination and subsequent hydrogen bromide removal, offering high yields and environmentally friendly conditions. alfa-chemistry.com This advancement in synthetic methodology has made this compound more accessible for research and industrial applications.

Current Research Frontiers and Academic Significance of this compound

Current research on this compound is centered on harnessing its unique reactivity as a versatile building block in organic synthesis and as a monomer for novel fluorinated polymers. Its distinct arrangement of a bromine and a fluorine atom on the same carbon of the double bond creates a polarized and sterically accessible reactive site.

In Advanced Organic Synthesis:

This compound serves as a valuable precursor in cycloaddition reactions. The electron-withdrawing nature of the halogens activates the double bond, making it a competent dienophile in Diels-Alder reactions for the synthesis of complex cyclic systems. wikipedia.orgmasterorganicchemistry.com Furthermore, it can participate in [2+2] and [3+2] cycloadditions, providing access to a variety of fluorinated carbocyclic and heterocyclic scaffolds that are of interest in medicinal chemistry. mdpi.comnih.gov

The presence of the bromine atom allows for its use in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry. This dual functionality of a reactive double bond and a handle for coupling reactions makes it a powerful tool for the construction of intricate molecular targets.

In Materials Science:

The polymerization of this compound, either as a homopolymer or as a copolymer with other fluorinated or non-fluorinated monomers, is an active area of research. researchgate.netgoogle.com The resulting fluoropolymers are expected to exhibit a unique combination of properties due to the presence of both bromine and fluorine. The bromine atoms can serve as sites for post-polymerization modification, allowing for the introduction of various functional groups to tailor the material's surface properties, cross-linking capabilities, or flame retardancy. researchgate.net

The academic significance of this compound lies in its potential to provide access to novel fluorinated molecules and materials with tailored properties. Its study contributes to a deeper understanding of the reactivity of halogenated alkenes and expands the synthetic chemist's toolbox for creating functional molecules and advanced materials.

Interactive Data Tables

Below are interactive tables summarizing key physical, chemical, and spectroscopic properties of this compound.

Table 1: Physical and Chemical Properties of this compound nih.govalfachemch.com

| Property | Value |

| Molecular Formula | C₂H₂BrF |

| Molecular Weight | 124.94 g/mol |

| CAS Number | 420-25-7 |

| Boiling Point | 12.9 °C at 760 mmHg |

| Density | 1.664 g/cm³ |

| Refractive Index | 1.414 |

Table 2: Spectroscopic Data of this compound

| Spectroscopy Type | Key Features |

| ¹H NMR | Data would indicate the presence of two chemically non-equivalent protons on the double bond. |

| ¹³C NMR | Two distinct signals are expected for the two sp² hybridized carbon atoms, with their chemical shifts influenced by the attached halogens. docbrown.info |

| ¹⁹F NMR | A single resonance would confirm the presence of the fluorine atom. |

| Infrared (IR) | Characteristic C=C stretching frequency, and C-Br and C-F stretching vibrations would be observed. |

| Mass Spectrometry | The molecular ion peak would be observed at m/z corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of bromine. |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-1-fluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrF/c1-2(3)4/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKSRHHQKNUTLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382007 | |

| Record name | 1-bromo-1-fluoroethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420-25-7 | |

| Record name | 1-bromo-1-fluoroethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Bromo 1 Fluoroethylene

Regioselective and Stereoselective Synthetic Pathways

The precise control over the placement of atoms (regioselectivity) and their spatial orientation (stereoselectivity) is paramount in modern organic synthesis. For 1-bromo-1-fluoroethylene, several sophisticated methods have been developed to achieve high levels of isomeric purity.

Multi-Stage Halogenation and Dehydrohalogenation Reactions

A prevalent strategy for the synthesis of this compound and its derivatives involves a two-step process: an initial halogenation reaction followed by a dehydrohalogenation step. A notable example is the synthesis of 1-bromo-2,2-difluoroethylene (B1203370), which begins with the catalytic addition of bromine to 1,1-difluoroethylene. This initial step yields 1,2-dibromo-1,1-difluoroethane (B1630539) with high selectivity. Subsequently, a selective dehydrobromination is carried out using an alkaline aqueous solution under controlled temperature, resulting in the desired 1-bromo-2,2-difluoroethylene. google.com This method provides a novel and efficient route to the target compound. google.com

Another approach involves the reaction of phenols with 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) in the presence of a base like potassium hydroxide (B78521) (KOH). This reaction proceeds through a highly reactive difluoroethylene intermediate to form multi-halogenated vinyl ethers. synquestlabs.com The choice of base and reaction conditions is critical to control the outcome of the dehydrohalogenation step.

Furthermore, stereoselective synthesis of (E)-1-bromo-1-fluoro olefins has been achieved from fluorinated alcohols. These alcohols are prepared by the reaction of aldehydes or ketones with dibromofluoromethyllithium. The subsequent steps involve acetylation of the alcohol followed by a reductive elimination, providing a pathway to specific isomers. rroij.com

Selective Dehalogenation Procedures

Selective dehalogenation offers another route to fluorinated alkenes. For instance, monofluoroalkenyl compounds can be synthesized through the reduction of gem-difluoroalkenes. This transformation can be achieved using reagents such as sodium bis(2-methoxyethoxy)aluminumhydride (Red-Al), which selectively removes one fluorine atom. researchgate.net

A different dehalogenation strategy involves a two-step process combining iridium-catalyzed borylation and palladium-catalyzed dehalogenation. This method has been applied to synthesize o-fluoro arylboronates, showcasing the potential of catalytic dehalogenation in complex syntheses. nih.gov While not directly producing this compound, this methodology highlights the principle of selective halogen removal which is a key concept in the synthesis of halogenated compounds.

A historical method for preparing 1-bromo-2,2-difluoroethylene involved the debromination of tetrabromo-1,1-difluoroethane using zinc powder. However, this method is less favored in modern synthesis due to the generation of significant zinc bromide waste, making it challenging for large-scale industrial applications and less environmentally friendly. google.com

Photoinduced Addition Reactions for Isomer Specificity

Photoinduced reactions provide a powerful tool for achieving specific isomeric outcomes. A direct and efficient route to 1-bromo-1-fluoroalkanes has been developed through the photoredox-catalyzed addition of dibromofluoromethane (B117605) to unactivated alkenes. rroij.com The success of this reaction hinges on the selection of an appropriate photoredox catalyst. rroij.com While this method yields a saturated product, subsequent elimination reactions could potentially provide access to the desired this compound. The use of light as a reagent allows for mild reaction conditions and can offer unique selectivity profiles compared to thermal reactions.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and selectivity of synthetic routes to this compound are highly dependent on the optimization of reaction parameters and the catalyst systems employed.

In the multi-stage synthesis from 1,1-difluoroethylene, reaction conditions are critical. For the initial bromination, the reaction temperature is typically maintained between 10°C and 80°C, with a more preferred range of 40°C to 70°C. The reaction pressure is also a key variable, ideally controlled between 0.1 and 0.5 MPa to balance reaction speed and selectivity. google.com For the subsequent dehydrobromination of 1,2-dibromo-1,1-difluoroethane, the reaction is performed in an alkaline aqueous solution at temperatures ranging from 30°C to 150°C. google.com

The table below summarizes the optimized conditions for a specific dehydrobromination reaction to produce 1-bromo-2,2-difluoroethylene.

| Parameter | Value | Molar Yield (%) | Purity (%) |

| Reactant | 1,2-dibromo-1,1-difluoroethane | ||

| Reagent | Potassium hydroxide in water | ||

| Temperature | 60°C | 85.0 | 89 |

| Reaction Time | 5 hours |

Catalyst systems are also central to many synthetic strategies. In the synthesis of multi-halogenated vinyl ethers from halothane (B1672932) and phenols, the choice and amount of base (e.g., KOH) are crucial for optimizing the yield. synquestlabs.com For cross-coupling reactions to further functionalize bromo-fluoro-alkenes, palladium catalysts are commonly employed. cmu.edu The development of photoredox catalysis has introduced new possibilities, with the choice of the photocatalyst being a key factor in the success of the addition of dibromofluoromethane to alkenes. rroij.com The field is also moving towards the use of high-throughput experimentation and machine learning to accelerate the optimization of reaction conditions, allowing for a more rapid discovery of ideal parameters for complex chemical transformations. ncert.nic.in

Development of Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis of halogenated compounds. For the production of this compound and its derivatives, this involves developing more efficient, less wasteful, and safer synthetic routes.

One key aspect of green chemistry is the pursuit of "atom economy," which maximizes the incorporation of all materials used in the process into the final product. The synthesis of 1-bromo-2,2-difluoroethylene from 1,1-difluoroethylene and bromine followed by dehydrobromination is presented as a more environmentally friendly alternative to older methods that used tetrabromo-1,1-difluoroethane and zinc powder, as the latter generated large amounts of zinc bromide waste. google.com The newer method is described as having low cost and being suitable for industrial production with reduced waste. google.com

The use of catalytic processes is another cornerstone of green chemistry, as catalysts can reduce the need for stoichiometric reagents and often allow for milder reaction conditions. The development of catalytic methods for halogenation and dehalogenation steps is a continuous area of research. rroij.comnih.gov For example, the use of photoredox catalysis can be considered a greener approach as it utilizes light, a renewable resource, to drive chemical reactions, often under mild conditions. rroij.com

Solvent choice is also a critical consideration in green chemistry. The ideal scenario is to perform reactions in the absence of a solvent. cmu.edu When a solvent is necessary, the focus is on using environmentally benign options such as water, supercritical fluids, or ionic liquids. researchgate.net Research into solvent-free reaction conditions and the use of greener solvents is an active area in the broader field of organic synthesis and is relevant to the production of this compound.

Spectroscopic Characterization and Structural Elucidation of 1 Bromo 1 Fluoroethylene

Vibrational Spectroscopy (Infrared and Raman Analysis)

The vibrational spectrum of 1-bromo-1-fluoroethylene, a planar molecule belonging to the C_s point group, has been extensively studied. acs.org The gas-phase infrared (IR) spectra have been investigated over a wide range, from 300 to 6500 cm⁻¹, allowing for a thorough analysis of its vibrational behavior. sns.itnih.gov

Assignment of Fundamental, Overtone, Combination, and Hot Bands

Vibrational analysis has led to the assignment of all fundamental vibrational modes, as well as a multitude of overtone and combination bands, extending up to three quanta. nih.gov This detailed assignment provides a precise description of the molecule's vibrational structure. nih.gov For instance, in the 5900–6500 cm⁻¹ spectral region, the first overtones of the ν₁ and ν₂ bands have been identified at 6260.4 cm⁻¹ and 6021.4 cm⁻¹, respectively. sns.it Weaker features in this region have been assigned to two- and three-quanta combination bands, such as ν₂ + ν₃ + ν₄ at 6061.2 cm⁻¹, ν₁ + ν₂ at 6094.5 cm⁻¹, and ν₁ + ν₃ + ν₄ at 6147.5 cm⁻¹. sns.it

The spectral region between 3200 and 5900 cm⁻¹ is characterized by absorptions from combination bands up to three-quanta and the first overtone of ν₃. sns.it The analysis is complicated by the presence of hot bands arising from low-lying vibrational states. sns.it For example, in the 400–700 cm⁻¹ region, in addition to the ν₁₂ and ν₇ fundamentals, absorptions due to hot bands from the v₈ = 1 and v₉ = 1 vibrational levels were identified and assigned, specifically ν₉ + ν₁₂ - ν₈ and ν₁₀ - ν₉. sns.it The complexity of the spectra is further increased by the presence of two isotopologues, ⁷⁹Br and ⁸¹Br, which have an almost equal isotopic ratio. sns.it

Table 1: Experimentally Observed Vibrational Bands of this compound

| Band Assignment | Wavenumber (cm⁻¹) |

| ν₁₂ (A'') | 476.1 |

| ν₇ (A') | ~617 |

| 2ν₂ | 6021.4 |

| ν₂ + ν₃ + ν₄ | 6061.2 |

| ν₁ + ν₂ | 6094.5 |

| ν₁ + ν₃ + ν₄ | 6147.5 |

| 2ν₁ | 6260.4 |

This table presents a selection of assigned vibrational bands from the infrared spectrum of this compound. sns.it

Determination of Integrated Band Intensities and Absorption Cross Sections

High-precision measurements of the absorption cross-sections of this compound have enabled the determination of its integrated band intensities. nih.gov The gas-phase infrared spectra were recorded at a constant temperature of 298(±0.5) K to ensure accuracy. acs.org To minimize distortions from finite-resolution effects, the sample was mixed with nitrogen gas to a total pressure of 101 kPa. acs.org The integrated band intensity data, derived from these measurements, provide crucial information for quantitative analysis and atmospheric monitoring. acs.orgnih.gov

Analysis of Isotopic Shifts in Vibrational Spectra

The presence of the two stable bromine isotopes, ⁷⁹Br and ⁸¹Br, results in observable isotopic shifts in the vibrational spectrum of this compound. sns.it For the ν₇ fundamental band, centered around 617 cm⁻¹, an isotopic splitting of approximately 0.5 cm⁻¹ is observed. sns.it This experimental value is in good agreement with theoretical calculations, with harmonic predictions around 0.6 cm⁻¹ and anharmonic models yielding a value of about 0.7 cm⁻¹. sns.it The analysis of these isotopic shifts provides a valuable tool for confirming vibrational assignments and refining the molecular force field. The change in mass between the isotopologues affects the reduced mass of the molecule, which in turn alters the vibrational frequencies. libretexts.org

Rotational Spectroscopy (Microwave Spectroscopy)

Microwave spectroscopy has been employed to gain precise insights into the molecular geometry and electronic structure of this compound.

Precise Determination of Molecular Structure and Rotational Constants

As a planar molecule, this compound lies on the ab inertial plane, with the c-axis perpendicular to it. acs.org This orientation means that A' vibrations produce a/b-hybrid bands, while A'' modes result in c-type band contours. acs.org High-level computational studies, in conjunction with experimental data, have provided accurate determinations of the equilibrium geometry and rotational constants. acs.org The computational approaches have been validated by the good agreement between the calculated and experimentally determined rotational and centrifugal distortion constants, typically within 1% for rotational constants and 1–3% for centrifugal distortion constants. acs.org

Table 2: Best-Estimated Rotational Constants for ⁷⁹Br and ⁸¹Br Isotopologues of this compound

| Isotopologue | A (MHz) | B (MHz) | C (MHz) |

| ⁷⁹BrFC=CH₂ | 9867.7 | 2774.2 | 2165.7 |

| ⁸¹BrFC=CH₂ | 9867.6 | 2748.5 | 2149.6 |

This table displays the best-estimated ground state rotational constants from a computational study that shows good agreement with experimental values. sns.it

Measurement and Interpretation of Nuclear Quadrupole Coupling Constants

The bromine nucleus possesses a nuclear quadrupole moment, which interacts with the electric field gradient at the nucleus. This interaction leads to hyperfine splitting of the rotational transitions, which can be measured using microwave spectroscopy. The analysis of these splittings yields the nuclear quadrupole coupling constants. acs.org While a detailed computational determination of these constants for this compound requires complex relativistic calculations and was beyond the scope of the cited primary research, the experimental determination of these constants provides valuable information about the electronic environment of the bromine nucleus. acs.orgsns.it The study of similar molecules, like 1-chloro-1-fluoroethylene, has shown that analysis of the complete chlorine quadrupole hyperfine coupling tensors can be determined from their microwave spectra. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of fluorinated organic compounds. For this compound, with its stereogenic center at the double bond, advanced NMR techniques are particularly insightful. The presence of the magnetically active ¹⁹F nucleus, in addition to ¹H and ¹³C, provides a powerful toolkit for detailed structural and stereochemical investigations.

The determination of stereochemistry in the products of reactions involving this compound is a critical application of NMR spectroscopy, with ¹⁹F NMR playing a pivotal role. The distinct electronic environments of the fluorine atom in different stereoisomers, such as E and Z isomers, lead to significant differences in their ¹⁹F NMR chemical shifts. This high sensitivity of the ¹⁹F nucleus to its local environment makes it an excellent probe for stereochemical assignments.

In the context of vinyl dihalides, empirical rules based on ¹H and ¹³C NMR have been established to determine regiochemistry and geometry. hebmu.edu.cnnih.gov For instance, in 1,2-dihalovinyl systems, the chemical shift of the carbon atom bonded to the first halogen (C-1) is indicative of whether it is a chlorovinyl (δC ≈ 120 ppm) or a bromovinyl (δC ≈ 106 ppm) group. hebmu.edu.cn While ¹³C NMR is powerful for regiochemistry, the geometry of the double bond can also be elucidated by analyzing coupling constants and nuclear Overhauser effects (NOEs).

¹⁹F NMR adds another layer of precision to this analysis. The chemical shift of the fluorine atom is highly dependent on the spatial arrangement of the substituents on the double bond. For example, the through-space interaction between a fluorine atom and a bulky substituent on the same side of the double bond (a cis relationship) will result in a different chemical shift compared to when they are on opposite sides (a trans relationship). This allows for the unambiguous differentiation of E and Z isomers.

Recent advancements have highlighted the power of ¹⁹F NMR in analyzing complex mixtures of fluorinated compounds without the need for separation. rsc.org This is particularly useful in reaction monitoring, where the formation of different stereoisomers can be tracked in real-time. Furthermore, ¹⁹F NMR in anisotropic chiral media is a potent technique for the enantiomeric analysis of fluorinated chiral molecules, demonstrating the versatility of this spectroscopic method. rsc.org

Table 1: Representative NMR Data for Stereochemical Analysis of Vinyl Halides

| Compound Type | NMR Parameter | Typical Chemical Shift Range (ppm) or Coupling Constant (Hz) | Information Gained |

| 1-Bromovinyl | ¹³C Chemical Shift (C-1) | ~106 | Regiochemistry hebmu.edu.cn |

| 1-Chlorovinyl | ¹³C Chemical Shift (C-1) | ~120 | Regiochemistry hebmu.edu.cn |

| Fluoroalkenes | ¹⁹F Chemical Shift | -50 to -220 | Stereochemistry, Electronic Environment |

| Vicinal Vinyl Dihalides | ¹H-¹H Coupling Constants | J(cis) ~ 6-14 Hz, J(trans) ~ 11-18 Hz | Geometry (E/Z) |

Isotopic enrichment, particularly with ¹³C, is a powerful strategy to enhance the utility of NMR spectroscopy for mechanistic and structural studies, especially for complex molecules or when signal sensitivity is low. While specific studies on ¹³C-labeled this compound are not extensively documented in readily available literature, the principles and methodologies are well-established for vinyl compounds. chemrxiv.orgchemrxiv.orgnih.gov

The low natural abundance of ¹³C (about 1.1%) often makes the detection of ¹³C-¹³C couplings in natural abundance samples challenging. By synthesizing a molecule with one or more ¹³C-enriched positions, a variety of powerful NMR experiments become feasible. For instance, ¹³C-¹³C Correlation Spectroscopy (COSY) can be used to trace the carbon skeleton of a molecule, which is invaluable for the structural elucidation of novel compounds or complex reaction products. molbase.com

The synthesis of ¹³C-labeled vinyl compounds can be achieved through various synthetic routes, often employing a ¹³C-labeled starting material. For example, a palladium-catalyzed method has been developed for the efficient preparation of ¹³C-labeled vinyl esters. chemrxiv.orgchemrxiv.org Such labeled precursors can then be used in subsequent reactions to produce ¹³C-enriched target molecules like this compound.

Once the ¹³C-labeled compound is synthesized, NMR analysis can provide detailed insights. For example, by analyzing the ¹³C-¹⁹F coupling constants, information about the electronic structure and bonding within the molecule can be obtained. Furthermore, in mechanistic studies, isotopic labeling can be used to track the fate of specific atoms throughout a reaction pathway, providing conclusive evidence for proposed mechanisms.

Table 2: Applications of Isotopic Enrichment in NMR Studies

| Isotope | NMR Experiment | Information Obtained |

| ¹³C | ¹³C-¹³C COSY | Carbon skeleton connectivity molbase.com |

| ¹³C | ¹³C-¹⁹F Coupling Constants | Electronic structure, bonding |

| ¹³C | Mechanistic Studies | Tracing of atoms in reaction pathways |

| ²H | Deuterium NMR | Site-specific labeling, mechanistic probes |

Gas-Phase Spectroscopic Investigations and Environmental Implications

Gas-phase studies of this compound are crucial for understanding its fundamental molecular properties and for assessing its potential environmental impact. As a brominated alkene, its atmospheric fate is of particular interest due to the role of bromine compounds in atmospheric chemistry, including ozone depletion. nih.govchemrxiv.orgmdpi.comresearchgate.net

The photodegradation of brominated compounds is a key process in the atmosphere. mdpi.comresearchgate.net The absorption of ultraviolet (UV) radiation can lead to the cleavage of the carbon-bromine bond, releasing bromine atoms. These bromine radicals can then participate in catalytic cycles that destroy stratospheric ozone. Halons, which are brominated hydrocarbons, have been recognized as significant ozone-depleting substances, leading to strict regulations on their production and use under the Montreal Protocol. nih.govmdpi.com

The atmospheric lifetime and degradation pathways of this compound will be influenced by its UV absorption spectrum and its reactivity with atmospheric oxidants such as hydroxyl radicals (•OH) and ozone (O₃). The photodegradation of brominated ethylenes has been studied, and it is known that the presence of the double bond can influence the molecule's reactivity and photolytic stability. uliege.beacs.org Studies on the photodegradation of new brominated flame retardants have shown that photolysis is an efficient removal method, with the cleavage of the C-Br bond being a primary degradation pathway. mdpi.comresearchgate.net

While specific, detailed atmospheric modeling studies for this compound are not widely reported, the known chemistry of similar brominated and fluorinated alkenes suggests that it would be subject to atmospheric degradation processes. The products of this degradation would depend on the specific atmospheric conditions.

Table 3: Key Factors in the Environmental Fate of Brominated Alkenes

| Process | Description | Potential Implication for this compound |

| Photodissociation | Cleavage of chemical bonds by UV radiation, particularly the C-Br bond. | Release of bromine radicals, potential for ozone depletion. mdpi.comresearchgate.net |

| Reaction with •OH | Attack by hydroxyl radicals, a primary atmospheric oxidant. | Initiation of degradation pathways, formation of various oxidation products. |

| Reaction with O₃ | Ozonolysis of the carbon-carbon double bond. | Degradation of the molecule, formation of carbonyl compounds. |

| Atmospheric Lifetime | The average time a molecule persists in the atmosphere. | Influences the potential for long-range transport and environmental impact. |

Applications of 1 Bromo 1 Fluoroethylene in Advanced Organic Synthesis

Utility as a Versatile Fluoroalkene Building Block

1-Bromo-1-fluoroethylene serves as a valuable synthon, primarily for introducing the monofluoroalkene moiety into organic structures. The differential reactivity of the halogen atoms and the presence of the carbon-carbon double bond allow it to participate in a variety of fundamental organic reactions.

One of its most powerful applications is in palladium-catalyzed cross-coupling reactions. acs.orgbeilstein-journals.orgnih.gov The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond under these conditions, allowing for selective substitution of the bromine atom. This enables chemists to connect the "CH=CF-" unit to various organic fragments.

Key Cross-Coupling Reactions:

Suzuki Coupling: Reaction with aryl boronic acids to form (E)-α-fluorostilbenes, which are compounds with two aryl groups attached to a double bond, one of which carries a fluorine atom. acs.org

Stille Coupling: Coupling with organostannanes (aryl stannanes) to stereoselectively produce (Z)-α-fluorostilbenes. acs.org

Sonogashira Coupling: Although demonstrated with related bromo-fluoro vinyl ethers, the principle applies to the synthesis of fluoroenynes by coupling with terminal alkynes. beilstein-journals.orgnih.gov

Beyond cross-coupling, the double bond of this compound and related fluoroalkenes can participate in cycloaddition reactions, providing a pathway to construct cyclic and heterocyclic systems containing fluorine.

Synthesis of Complex Fluorinated Organic Molecules and Specialty Chemicals

The strategic use of this compound as a building block grants access to more elaborate molecular architectures that are of interest in medicinal chemistry, materials science, and agrochemistry. The reactions discussed previously are instrumental in creating these specialized compounds.

For instance, the stereoselective synthesis of both (E)- and (Z)-α-fluorostilbenes highlights the precise control that can be achieved starting from 1-bromo-1-fluoroalkenes. acs.org These fluorinated stilbene derivatives are specialty chemicals with potential applications in materials science due to their unique electronic and photophysical properties.

Another important class of molecules synthesized from this building block are fluorinated enynes . These molecules, which contain both a double and a triple bond, are valuable intermediates themselves, capable of undergoing further complex transformations to build intricate molecular frameworks. beilstein-journals.orgnih.gov The synthesis is typically achieved through Sonogashira coupling, where the bromine atom of this compound is displaced by an alkynyl group.

The table below summarizes examples of specialty chemicals synthesized using 1-bromo-1-fluoroalkene derivatives.

| Starting Material Derivative | Reaction Type | Product Class | Significance/Application |

| 1-Bromo-1-fluorostyrene | Stille Coupling | (Z)-α-Fluorostilbenes | Precursors for materials with specific electronic properties. acs.org |

| 1-Bromo-1-fluorostyrene | Suzuki Coupling | (E)-α-Fluorostilbenes | Stereoisomers of the above, allowing for fine-tuning of properties. acs.org |

| Multihalogenated fluorovinyl ethers | Sonogashira Coupling | Fluoroenynes | Versatile intermediates for further complex synthesis. nih.gov |

Precursor in the Synthesis of Radiopharmaceuticals (e.g., 18F-Labeled Compounds)

While direct evidence for the widespread use of this compound as a precursor for fluorine-18 (¹⁸F) labeled compounds is not prominent, the synthesis and application of its structural isomers and related bromo-fluoro alkanes are well-established in radiochemistry. researchgate.netradiologykey.com These related compounds serve as crucial intermediates for producing ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET) imaging.

PET is a powerful diagnostic tool that relies on molecules labeled with positron-emitting isotopes like ¹⁸F. uchicago.eduacs.org The synthesis of these radiopharmaceuticals often involves introducing the ¹⁸F atom in the final steps of a synthetic sequence. Bromo-fluoro compounds are excellent precursors for this purpose. For example, the synthesis of O-(2′-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), a tracer used for brain tumor diagnostics, utilizes 2-[¹⁸F]fluoroethyl bromide ([¹⁸F]FEB) as the key radiolabeling agent. researchgate.net This reagent is typically prepared by a nucleophilic substitution reaction where a precursor like 2-bromoethyl tosylate is treated with [¹⁸F]fluoride. researchgate.net

The general strategy involves the nucleophilic displacement of a good leaving group (like bromide or tosylate) with the [¹⁸F]fluoride ion. radiologykey.comnih.gov Although saturated bromo-fluoro alkanes are more commonly used, the chemistry of labeling alkenyl fluorides from organometallic precursors has also been reported, indicating the feasibility of creating ¹⁸F-labeled vinyl systems. uchicago.edu

Synthesis of Fluorinated Imidazole Derivatives

The imidazole ring is a fundamental heterocyclic structure found in many biologically active compounds and pharmaceuticals. The introduction of fluorine into this scaffold can significantly enhance a molecule's metabolic stability, binding affinity, and other pharmacokinetic properties. While direct synthesis from this compound is not extensively documented, related fluorinated building blocks are used in multicomponent reactions to construct these valuable heterocyclic systems. The reactivity of this compound makes it a potential candidate for such synthetic strategies, for example, in cycloaddition or condensation reactions with appropriate nitrogen-containing precursors to form the imidazole core.

Polymerization Chemistry of 1 Bromo 1 Fluoroethylene

Homopolymerization Studies and Polymer Characterization

There is a significant lack of published research on the homopolymerization of 1-bromo-1-fluoroethylene. Searches for detailed studies on the synthesis and characterization of poly(this compound) did not yield specific reports. While the polymerization of other fluorinated alkenes is well-documented, the specific conditions, kinetics, and resulting polymer properties for the homopolymer of this compound remain largely uncharacterized in the available literature.

Without experimental data, key characteristics such as molecular weight, polydispersity, thermal properties (glass transition temperature and melting point), and spectroscopic data (NMR, IR) for poly(this compound) cannot be definitively stated. The table below is intended to be illustrative of the type of data that would be expected from such characterization, but is not populated with actual experimental values due to the absence of this information in the searched literature.

Table 1: Anticipated Characterization Data for Poly(this compound)

| Property | Expected Data Type | Details |

| Molecular Weight | g/mol | Number average (Mn) and weight average (Mw) molecular weights. |

| Polydispersity Index | (PDI = Mw/Mn) | A measure of the distribution of molecular weights in the polymer sample. |

| Thermal Properties | °C | Glass transition temperature (Tg) and melting temperature (Tm). |

| Spectroscopic Data | Chemical Shifts (ppm), Wavenumber (cm⁻¹) | ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectra for structural confirmation. |

Copolymerization with Other Monomers and Resultant Material Properties

Specific studies detailing the copolymerization of this compound with other common monomers such as vinylidene fluoride (B91410) (VDF), tetrafluoroethylene (B6358150) (TFE), or hexafluoropropylene (HFP) are not readily found in the surveyed literature. Research on the radical copolymerization of a related isomer, 1-bromo-2,2-difluoroethylene (B1203370) (BDFE), with VDF has been reported. This study indicates that the presence of a bromo-fluoroalkene can lead to the formation of copolymers with varying properties, from white powders to viscous liquids, depending on the comonomer ratio. However, these findings cannot be directly extrapolated to this compound due to structural differences.

The properties of hypothetical copolymers of this compound would be influenced by the choice of comonomer and the resulting copolymer composition. The table below outlines potential comonomers and the anticipated, though not experimentally verified, properties of the resulting copolymers.

Table 2: Hypothetical Copolymers of this compound and Anticipated Properties

| Comonomer | Potential Copolymer Properties |

| Vinylidene Fluoride (VDF) | Could potentially enhance piezoelectric and ferroelectric properties, with the bromine atom offering a site for post-polymerization modification. |

| Tetrafluoroethylene (TFE) | May lead to materials with high thermal stability and chemical resistance, characteristic of fluoropolymers. |

| Hexafluoropropylene (HFP) | Incorporation could improve flexibility and processability compared to a rigid homopolymer. |

Controlled Polymerization Techniques and Mechanism Studies

There is a lack of specific research applying controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, to this compound. These methods are crucial for synthesizing polymers with well-defined architectures and narrow molecular weight distributions. Mechanistic studies detailing the initiation, propagation, and termination steps of this compound polymerization are also not available. The presence of both a bromine and a fluorine atom on the same vinyl carbon presents a unique electronic and steric environment that would likely influence its reactivity in complex ways, making mechanistic understanding essential for controlled synthesis.

Research on Derivatives and Analogues of 1 Bromo 1 Fluoroethylene

Synthesis and Reactivity of Positional Isomers (e.g., 1-bromo-2-fluoroethene isomers)

The positional isomers of 1-bromo-1-fluoroethylene, specifically the (E) and (Z) isomers of 1-bromo-2-fluoroethene, exhibit distinct chemical properties and require specific synthetic strategies. Research into these isomers provides insight into the influence of halogen placement on the reactivity of the fluoroalkene scaffold.

The synthesis of the parent saturated compound, 1-bromo-2-fluoroethane (B107303), can be achieved through the reaction of hydrogen bromide (HBr) and vinyl fluoride (B91410) in the presence of an oxygen catalyst. google.com This process, which can be conducted as a batch or continuous process in a solvent like methylene (B1212753) chloride, selectively forms 1-bromo-2-fluoroethane over its 1-bromo-1-fluoroethane (B3349677) isomer. google.com While this provides a route to the saturated backbone, the synthesis of the unsaturated 1-bromo-2-fluoroethene isomers typically involves different methodologies.

The reactivity of these isomers is governed by the electronic effects of the fluorine and bromine substituents on the double bond. The (Z)-isomer, in particular, has been a subject of study, with its properties and identifiers cataloged in chemical databases. nih.govnih.gov Both the (E) and (Z) isomers are recognized as distinct chemical entities with unique CAS numbers. chemicalbook.com

| Property | (Z)-1-bromo-2-fluoroethene | (E)-1-bromo-2-fluoroethene |

| Synonym | (Z)-1-Bromo-2-fluoroethylene | trans-1-bromo-2-fluoroethylene |

| Molecular Formula | C₂H₂BrF nih.gov | C₂H₂BrF chemicalbook.com |

| Molecular Weight | 124.94 g/mol nih.gov | 124.94 g/mol |

| CAS Number | 2366-31-6 nih.gov | 2366-32-7 chemicalbook.com |

| IUPAC Name | (Z)-1-bromo-2-fluoroethene nih.gov | (E)-1-bromo-2-fluoroethene |

This table summarizes key identifiers for the (Z) and (E) isomers of 1-bromo-2-fluoroethene.

Investigations of Related Halogenated Ethenes (e.g., 1-chloro-1-fluoroethene)

Investigations into structurally similar halogenated ethenes, such as 1-chloro-1-fluoroethene, provide a comparative framework for understanding the properties of this compound. 1-Chloro-1-fluoroethene is a unique monomer that is also classified as an acetal. chemicalbook.com It exists as a colorless gas at room temperature and atmospheric pressure. chemicalbook.com

The physical properties of 1-chloro-1-fluoroethene, such as its liquefaction point of 25.5 °C (at 741 mmHg) and a freezing point below -80 °C, have been documented. chemicalbook.com Its saturated analogue, 1-chloro-1-fluoroethane, is noted for its use as a versatile intermediate in organic synthesis and in the manufacturing of refrigerants. solubilityofthings.comnih.gov The solubility characteristics of these related compounds are influenced by their polarity; they tend to be more soluble in polar organic solvents like ethyl acetate (B1210297) and acetone (B3395972) and are generally insoluble in water. solubilityofthings.com The environmental impact of chloro-fluoro compounds has been a subject of scientific scrutiny, particularly concerning ozone depletion. solubilityofthings.com

| Property | Value for 1-chloro-1-fluoroethene |

| Chemical Formula | C₂H₂ClF |

| Appearance | Colorless gas at room temperature chemicalbook.com |

| Liquefaction Point | 25.5 °C at 741 mmHg chemicalbook.com |

| Freezing Point | Below -80 °C chemicalbook.com |

| CAS Number | 2317-91-1 chemicalbook.com |

This table outlines the documented physical properties of 1-chloro-1-fluoroethene.

Functionalization of this compound Derivatives

The functionalization of this compound and its derivatives is a key area of research for creating more complex fluorinated molecules. These reactions leverage the reactivity of the bromo- and fluoro-substituted double bond to introduce new functional groups.

One significant method involves chromium-mediated coupling reactions. CrCl₂- and NiCl₂-mediated reactions of 1-bromo-1-fluoroalkenes with aldehydes have been shown to proceed with high stereoselectivity, yielding (Z)-2-fluoroallylic alcohol derivatives. researchgate.netresearchgate.net This approach highlights the utility of organometallic reagents in controlling the stereochemical outcome of additions to the fluoroalkene.

Another powerful technique is the fluoro-Julia-Kocienski olefination, which is used to generate fluoroolefins. researchgate.net This process often involves the electrophilic alpha-fluorination of a sulfone with a reagent like N-fluorobenzenesulfonimide. researchgate.net The resulting fluorinated sulfone can then undergo olefination to produce the desired monofluoroalkene.

Furthermore, derivatives such as 1-bromoethene-1-sulfonyl fluoride serve as highly reactive building blocks. enamine.net This trifunctional reagent can participate in SuFEx (Sulfur Fluoride Exchange) click chemistry, regioselective [3+2] cycloadditions to form isoxazoles, and Suzuki coupling reactions to construct α-(hetero)aryl ethenesulfonyl fluorides. enamine.net These methods open avenues to a wide range of sulfonyl fluoride derivatives valuable in medicinal chemistry and material science. enamine.net

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Chromium-Mediated Coupling | 1-bromo-1-fluoroalkene, Aldehyde, CrCl₂/NiCl₂ | (Z)-2-fluoroallylic alcohol | researchgate.netresearchgate.net |

| Fluoro-Julia-Kocienski Olefination | Fluorinated benzothiazolyl sulfones, Base | Fluoroolefins | researchgate.net |

| [3+2] Cycloaddition | 1-Bromoethene-1-sulfonyl fluoride, Nitrile oxide | 5-Sulfonylfluoro isoxazole | enamine.net |

| Suzuki Coupling | 1-Bromoethene-1-sulfonyl fluoride, Boronic acid | α-(Hetero)aryl ethenesulfonyl fluoride | enamine.net |

This table summarizes key functionalization strategies for derivatives of this compound.

Structure-Reactivity Relationships in Fluorinated Halogenated Alkenes

The reactivity of fluorinated halogenated alkenes like this compound is dictated by the interplay of electronic and steric effects of the halogen substituents. The carbon-carbon double bond in alkenes makes them inherently more reactive than alkanes, serving as a site for electrophilic addition reactions. libretexts.org

The presence of both fluorine and a heavier halogen like bromine on the same double bond creates a unique electronic environment. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can influence the electron density of the π-system. mdpi.com This can affect the stability of reaction intermediates, such as carbocations formed during electrophilic addition. libretexts.orgpressbooks.pub The stability of carbocations is a critical factor in determining the regioselectivity of reactions like the addition of hydrogen halides, as described by Markovnikov's rule. pressbooks.pubmasterorganicchemistry.com

Quantitative structure-activity relationship (QSAR) studies on halogenated aliphatic chemicals have explored correlations between chemical structure and biological activity or toxicity. nih.gov These studies often use parameters like the 1-octanol/water partition coefficient (logKow) to represent hydrophobicity and the energy of the lowest unoccupied molecular orbital (E(lumo)) as a measure of electrophilicity. nih.gov For some classes of halogenated compounds, toxicity is strongly dependent on electrophilicity, suggesting that reactivity towards biological nucleophiles is a key mechanism of action. nih.gov The Hammond postulate provides a theoretical basis for understanding reaction kinetics, stating that the transition state of a reaction step will more closely resemble the species (reactant or product) to which it is closer in energy. libretexts.org In electrophilic additions to alkenes, this helps predict the structure of the transition state based on the stability of the carbocation intermediate. pressbooks.pub

| Structural Feature | Influence on Reactivity | Relevant Concepts |

| C=C Double Bond | Site of high electron density, susceptible to electrophilic attack. | Alkene Reactivity libretexts.org |

| Fluorine Atom | Strong inductive electron withdrawal (-I effect), high electronegativity. mdpi.com | Carbocation Stability, Electrophilicity |

| Bromine Atom | Inductive withdrawal, but also a good leaving group. | Halonium Ion Intermediate, masterorganicchemistry.com Electrophilic Addition |

| Unsaturation & Halogenation | Creates potential for electrophilic and nucleophilic attack, influences hydrophobicity and electrophilicity. | Structure-Activity Relationships (QSAR) nih.gov |

This table outlines the fundamental structure-reactivity relationships in fluorinated halogenated alkenes.

Future Research Directions and Emerging Applications of 1 Bromo 1 Fluoroethylene

Development of Highly Efficient and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of synthetic pathways that are not only efficient in terms of yield but also environmentally benign. For 1-bromo-1-fluoroethylene, research is increasingly focused on creating sustainable and "green" synthetic methods to replace older, more hazardous procedures.

Historically, the synthesis of halogenated hydrocarbons has sometimes involved high temperatures and corrosive reagents, posing significant challenges for industrial-scale production. google.com A key future direction is the development of processes that operate under milder conditions, reduce waste, and avoid the use of toxic substances.

One promising approach involves the dehydrobromination of 1,1-dibromo-1-fluoroethane. google.com A patented method has highlighted a route that is more sustainable than previous high-temperature cracking methods, which were often plagued by low yields and the production of corrosive byproducts like hydrogen bromide and hydrogen fluoride (B91410). google.comgoogle.com Further research in this area could focus on optimizing the base used for the dehydrobromination and developing catalytic systems that allow the reaction to proceed with even greater efficiency and selectivity under ambient conditions. google.com

Another avenue of exploration is the development of one-pot syntheses from readily available precursors, minimizing the number of purification steps and thus reducing solvent use and energy consumption. Chinese patent CN104710271A describes a preparation method for this compound that is claimed to be environmentally friendly, suggesting a move towards greener industrial production. google.comlookchem.com

Future research could focus on the following areas to enhance the sustainability of this compound synthesis:

Catalytic Dehydrohalogenation: Investigating novel, recyclable catalysts for the elimination of HBr from 1,1-dibromo-1-fluoroethane.

Flow Chemistry: Utilizing microreactor technology to improve reaction control, enhance safety, and increase yield.

Bio-based Feedstocks: Exploring the potential of converting biomass-derived starting materials into precursors for this compound synthesis.

Table 1: Comparison of Synthetic Routes for this compound and its Precursors

| Method | Precursor | Reagents/Conditions | Advantages | Disadvantages |

| Dehydrobromination google.com | 1,1-dibromo-1-fluoroethane | Base or thermal decomposition | Can be more sustainable than high-temperature cracking | May require stoichiometric amounts of base |

| Reaction with Hydrogen Fluoride google.com | 1,1-dibromoethylene | Hydrogen fluoride | Direct fluorination | Use of highly corrosive HF |

| High-Temperature Cracking google.com | Hexachloroethane | High temperature | Continuous process possible | Low yield (~55%), potential for pipe blockage |

This table provides a summary of different synthetic approaches and is based on findings from the cited literature.

Advanced Spectroscopic Techniques for In-Situ Mechanistic Studies

Understanding the precise mechanisms of reactions involving this compound is crucial for optimizing existing transformations and discovering new ones. Future research will increasingly rely on advanced spectroscopic techniques to probe reaction intermediates and transition states in real-time.

Microwave spectroscopy has already been employed to study the rotational spectra of this compound, with the spectra for its isotopologues (containing bromine-79 and bromine-81) being assigned. altervista.orgifpan.edu.pl This level of detailed structural information provides a foundation for understanding its conformational preferences and how it interacts with other molecules.

Future research will likely involve the application of in-situ spectroscopic methods, such as:

Rapid-Scan Fourier Transform Infrared (FTIR) Spectroscopy: To monitor the concentration of reactants, intermediates, and products as a reaction progresses.

Nuclear Magnetic Resonance (NMR) Spectroscopy under Flow Conditions: To identify and characterize transient species that are difficult to observe using traditional batch methods.

Raman Spectroscopy: To gain insights into vibrational modes and changes in bonding during a chemical transformation.

By combining these techniques, chemists can build a comprehensive picture of reaction pathways, which is essential for rational catalyst design and the development of highly selective reactions.

Table 2: Spectroscopic Studies of this compound and Related Compounds

| Technique | Compound Studied | Information Obtained | Reference |

| Microwave Spectroscopy | This compound | Rotational spectra and structural parameters | altervista.orgifpan.edu.pl |

| Vibrational Spectroscopy | cis-1-bromo-2-fluoroethene | Vibrational spectra analysis | lookchem.com |

This table highlights the use of spectroscopic methods to characterize this compound and its isomers.

Predictive Computational Chemistry for Novel Reactivity Exploration

Computational chemistry has become an indispensable tool in modern chemical research, offering insights that can be difficult to obtain through experimentation alone. For this compound, predictive computational methods, such as Density Functional Theory (DFT), can be used to explore its reactivity and guide the discovery of new chemical transformations.

DFT studies on the related isomer, (E)-1-bromo-2-fluoroethene, have already provided a detailed understanding of its hydrodefluorination mechanism. lookchem.com These studies revealed that the reaction pathway can be switched between a nucleophilic vinylic substitution-like mechanism and a hydrometallation mechanism depending on the presence of donor solvents. lookchem.com Such computational insights are invaluable for predicting how changes in reaction conditions will affect the outcome of a reaction.

Future research in this area will likely focus on:

Mapping Reaction Landscapes: Using computational methods to calculate the energy profiles of various potential reaction pathways for this compound, identifying the most favorable routes for desired transformations.

Predicting Regio- and Stereoselectivity: Modeling the interactions between this compound and various catalysts to predict which site on the molecule will react and what the stereochemical outcome will be.

Virtual Screening of Catalysts: Computationally evaluating a large number of potential catalysts to identify the most promising candidates for experimental investigation.

These predictive capabilities will accelerate the pace of discovery and allow researchers to focus their experimental efforts on the most promising avenues.

Exploration of New Catalytic Systems for Selective Transformations

The presence of two different halogen atoms on the same double-bonded carbon gives this compound a unique reactivity profile that can be exploited for selective chemical transformations. The carbon-bromine bond is generally more reactive than the carbon-fluorine bond, allowing for selective functionalization at the bromine-bearing carbon.

A key area of future research is the development of novel catalytic systems that can selectively activate either the C-Br or C-F bond, or the double bond, leading to a diverse range of products from a single starting material. For instance, palladium-catalyzed cross-coupling reactions are a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. A recent patent describes the synthesis of fluorovinyl amide compounds from this compound using a palladium catalyst. justia.com This work also highlights the potential for using heterogeneous catalysts, which are supported on polymers, to simplify catalyst recovery and reuse, a key principle of green chemistry. justia.com

Future research will likely explore:

Dual-Catalysis Systems: Employing two different catalysts that work in concert to achieve transformations that are not possible with a single catalyst.

Photoredox Catalysis: Using light to drive chemical reactions under mild conditions, which could enable new types of transformations for this compound.

Enantioselective Catalysis: Developing chiral catalysts that can introduce new stereocenters with high levels of control, which is of particular importance in the synthesis of pharmaceuticals.

Table 3: Catalytic Applications of this compound

| Reaction Type | Catalyst System | Product Class | Significance | Reference |

| Amide Synthesis | Palladium catalyst | Fluorovinyl amides | Synthesis of novel amide compounds | justia.com |

| Cross-Coupling | Various (e.g., Suzuki, Sonogashira) | Substituted fluoroalkenes | Versatile method for creating complex molecules | chem960.comchemblink.com |

This table illustrates some of the known catalytic transformations involving this compound.

Potential Contributions to Novel Material Science and Targeted Molecular Design

The incorporation of fluorine into organic molecules can have a profound impact on their physical, chemical, and biological properties. As a fluorine-containing building block, this compound has significant potential for applications in material science and targeted molecular design, particularly in the pharmaceutical and agrochemical industries. lookchem.comchem960.com

In material science, fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and unique surface properties. The precursor to this compound, 1,1-dibromo-1-fluoroethane, has been identified as a potential synthetic intermediate for materials used in optical fibers, coatings, and semiconductor resists, as well as a monomer for functional polymers. google.com The ability to polymerize this compound or use it as a co-monomer could lead to the development of new fluorinated materials with tailored properties. Its analogue, 1-chloro-1-fluoroethylene, is already used as a monomer in the production of polymers like polyvinylidene fluoride (PVDF) and polyvinyl chloride (PVC). guidechem.com

In the realm of targeted molecular design, the introduction of a fluorinated vinyl group can alter the metabolic stability and binding affinity of a drug candidate. The dual halogen functionality of this compound allows for its stepwise incorporation into complex molecular scaffolds through selective cross-coupling reactions. chem960.comchemblink.com This makes it a valuable tool for medicinal chemists seeking to fine-tune the properties of biologically active molecules.

Future research in these areas may include:

Polymerization Studies: Investigating the polymerization and copolymerization of this compound to create novel fluoropolymers with unique properties.

Synthesis of Bioactive Molecules: Utilizing this compound as a key building block in the synthesis of new drug candidates and agrochemicals.

Development of Functional Materials: Exploring the use of this compound in the creation of advanced materials such as liquid crystals, organic light-emitting diodes (OLEDs), and specialized coatings.

The versatility of this compound as a synthetic intermediate positions it as a valuable compound for future innovations across a range of scientific disciplines.

Q & A

Q. What are the common synthetic routes for 1-bromo-1-fluoroethylene, and what experimental challenges arise during its preparation?

- Methodological Answer : this compound is typically synthesized via halogenation of ethylene derivatives. Evidence from attempted Grignard reagent synthesis highlights challenges: when this compound (5 g) was introduced to magnesium in tetrahydrofuran (THF) with ethylenedibromide activation, no reaction occurred even under reflux . This suggests inherent stability or steric hindrance due to halogen proximity.

- Alternative Approaches :

- Use transition-metal catalysts (e.g., Pd or Ni) to mediate cross-coupling reactions.

- Explore radical halogenation under controlled conditions (low temperature, UV initiation).

- Characterization : Employ NMR (¹⁹F and ¹H) to confirm regiochemistry and GC-MS for purity assessment.

Q. How do the electronic and steric effects of bromine and fluorine influence the reactivity of this compound compared to analogs like 1-chloro-2-fluoroethylene?

- Methodological Answer : The geminal positioning of Br and F in this compound creates strong electron-withdrawing effects, reducing electrophilicity compared to 1-chloro-2-fluoroethylene, where halogens are vicinal . Steric hindrance from bromine also limits nucleophilic attack.

- Experimental Design :

- Compare reaction rates in nucleophilic substitutions (e.g., with amines or alkoxides).

- Use DFT calculations to map electron density distribution and predict reactive sites.

Advanced Research Questions

Q. How can computational tools resolve contradictions in experimental data for this compound’s reaction pathways?

- Methodological Answer : Conflicting reactivity reports (e.g., failed Grignard reactions vs. successful halogenations) may stem from unoptimized conditions. Use databases like REAXYS and PISTACHIO to:

- Predict thermodynamic feasibility (ΔG, ΔH) of proposed mechanisms.

- Simulate transition states to identify kinetic barriers .

- Case Study : A reaction yielding <20% product suggests competing pathways; computational modeling can prioritize viable intermediates for experimental validation.

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound derivatives?

- Methodological Answer :

- Data Transparency : Document all synthetic parameters (solvent purity, catalyst loading, temperature gradients) to mitigate batch variability .

- Analytical Rigor : Use triple-detector GPC for polymer derivatives or X-ray crystallography (as in ) for unambiguous structural confirmation.

- Ethical Data Reporting : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions and avoid bias .

Q. How can researchers address the instability of this compound in storage or under reaction conditions?

- Methodological Answer :

- Storage : Store under inert gas (Argon) at -20°C in amber vials to prevent photodegradation.

- In Situ Generation : Prepare the compound immediately before use via dehydrohalogenation of 1,1-dibromo-1-fluoroethane.

- Stabilizers : Add radical inhibitors (e.g., BHT) to suppress decomposition during prolonged reactions .

Contradiction Analysis Framework

Q. What systematic approaches validate conflicting reports on this compound’s catalytic applications?

- Methodological Answer :

- Step 1 : Perform meta-analysis of literature (e.g., CAS Common Chemistry, PubChem ) to identify outliers.

- Step 2 : Replicate key experiments under identical conditions. For example, if a Suzuki coupling fails, verify catalyst activation (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄).

- Step 3 : Use statistical tools (e.g., ANOVA) to quantify variability and isolate confounding factors .

Data Management and Ethics

Q. What standards govern the publication of this compound research to ensure credibility?

- Methodological Answer :

- Primary Data : Deposit raw spectral data in repositories like CCDC (Cambridge Crystallographic Data Centre) .

- Plagiarism Checks : Use Turnitin or iThenticate to ensure originality .

- Ethical Compliance : Disclose all conflicts of interest and adhere to safety protocols (e.g., glove selection per for handling hazardous intermediates).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.